molecular formula C11H13ClFNO B8791388 N-(4-chloro-2-fluorophenyl)-2,2-dimethylpropanamide

N-(4-chloro-2-fluorophenyl)-2,2-dimethylpropanamide

Cat. No.: B8791388
M. Wt: 229.68 g/mol
InChI Key: PRLKAXSUQCEOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13ClFNO/c1-11(2,3)10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

PRLKAXSUQCEOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cooled (0° C.) solution of 3.64 g (25.0 mmol) of 4-chloro-2-fluoroaniline and 4.2 mL (30 mmol) of triethylamine in 50 mL of THF was added 4.18 mL (26 mmol) of pivaloyl chloride. After stirring for 10 min. at 0° C. the mixture was warmed to ambient temperature and poured into 0.5N HCl. The mixture was extracted with 100 mL of ether, and the organic extract was washed sequentially with NaHCO3 and brine. The solution was dried (MgSO4), concentrated under reduced pressure, and chromatographed on silica gel (elution with 3:1 hexanes-ether) to give, after removal of solvent, 5.2 g (92%) of 4′-chloro-2′-fluoro-2,2-dimethylpropionanilide as a pale pink solid (IX), mp 70.5-71° C. 1H NMR (300 MHz, CDCl3) δ 8.36(t, 1H, J=8.4 Hz); 7.57(br. s, 1H); 7.10-7.17(m, 2H); 1.30(s, 9H). 19F NMR (282 MHz, CDCl3) δ −129.8. High resolution mass spec: calculated for C11H14NOClF(M+H)+: 230.0748, found: 230.0760.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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